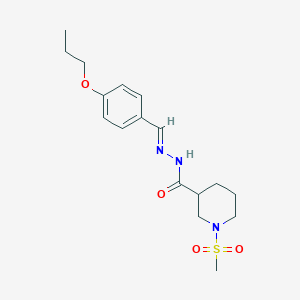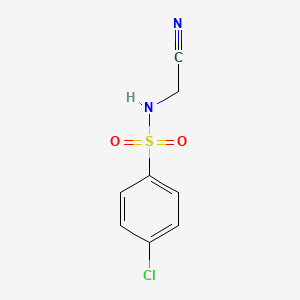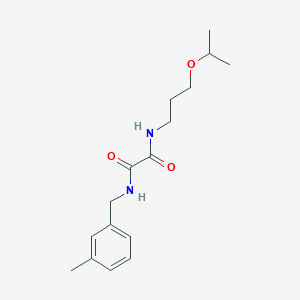![molecular formula C20H23N3O4 B4757120 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4757120.png)
2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide
Übersicht
Beschreibung
2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide, also known as MPAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPAPA belongs to the class of compounds called phenylacetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Wirkmechanismus
The exact mechanism of action of 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. It has been shown to modulate the activity of several neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. Additionally, 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to have a protective effect on the liver, making it a potential treatment for liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar biological activity. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to test its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, there is interest in exploring its potential as a treatment for epilepsy and liver disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-19(14-23-10-12-26-13-11-23)21-16-6-8-17(9-7-16)22-20(25)15-27-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJRMOOXRMJVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-bromo-3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B4757040.png)


![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)

![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4757096.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)
![ethyl 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4757108.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)
